molecular formula C11H16N6O3 B8694655 N-(5-Oxo-L-prolyl)-L-histidinohydrazide CAS No. 25575-89-7

N-(5-Oxo-L-prolyl)-L-histidinohydrazide

Cat. No.: B8694655
CAS No.: 25575-89-7
M. Wt: 280.28 g/mol
InChI Key: ZNCVCDONTDKDNY-YUMQZZPRSA-N
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Description

N-(5-Oxo-L-prolyl)-L-histidinohydrazide is a peptide-derived hydrazide compound featuring a 5-oxo-pyrrolidine (L-pyroglutamate) moiety conjugated to L-histidine via a hydrazide linkage. This compound is primarily recognized for its role in synthesizing peptide hormones, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH) releasing agents. The synthesis involves the azide method, where N-(5-Oxo-L-prolyl)-L-histidine hydrazide is condensed with L-tryptophan benzyl ester, followed by hydrazine hydrate treatment to yield intermediates for hormone-releasing peptides .

Properties

CAS No.

25575-89-7

Molecular Formula

C11H16N6O3

Molecular Weight

280.28 g/mol

IUPAC Name

(2S)-N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C11H16N6O3/c12-17-11(20)8(3-6-4-13-5-14-6)16-10(19)7-1-2-9(18)15-7/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,19)(H,17,20)/t7-,8-/m0/s1

InChI Key

ZNCVCDONTDKDNY-YUMQZZPRSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)NN

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Synthesis: N-(5-Oxo-L-prolyl)-L-histidinohydrazide utilizes peptide-specific azide coupling , whereas simpler 5-oxopyrrolidine derivatives (e.g., compounds in Table 1) are synthesized via hydrazide-aldehyde condensations .
  • Functional Groups: The histidine imidazole ring distinguishes this compound from analogs with aryl or heteroaryl substituents (e.g., nitrothiophene or methoxybenzylidene groups) .

Table 2: Functional Comparison

Compound Name Biological/Catalytic Activity Mechanism/Application Reference
This compound Hormone-releasing agent Intermediate in LH/FSH peptide synthesis
N-(Benzyloxycarbonyl)-L-histidinohydrazide Nanozyme catalysis Hydrolysis of p-nitrophenyl acetate (k = 6.00 × 10⁻² s⁻¹)
N′-(2-Methoxybenzylidene)-5-oxopyrrolidine-3-carbohydrazide Antibacterial activity Inhibits bacterial growth via unknown targets
N′-(5-Bromo-2-oxoindol-3-yl)-pyrazole carbohydrazide Anti-proliferative activity Targets MCF-7 breast cancer cells (IC₅₀ unreported)

Key Observations:

  • Hormone Synthesis: this compound’s role in peptide hormone synthesis is unique among hydrazide analogs, which predominantly exhibit catalytic or antimicrobial functions .
  • Catalytic Efficiency: N-(Benzyloxycarbonyl)-L-histidinohydrazide-derived nanoparticles show catalytic rates 10-fold higher than natural lipase, highlighting the advantage of histidine-metal coordination .
  • Antibacterial vs. Anti-Cancer : Hydrazones like N′-(2-methoxybenzylidene)-5-oxopyrrolidine-3-carbohydrazide lack specificity , while pyrazole carbohydrazides demonstrate selective anti-proliferative effects .

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Compound Name IR Peaks (cm⁻¹) Elemental Analysis (C/H/N) Reference
This compound Not reported Not reported
N′-(5-Nitrothiophen-2-yl)methylene)-5-oxopyrrolidine-3-carbohydrazide 3265 (NH), 1699 (C=O), 1514 (C=N) Calc: C 59.70%, H 4.29%, N 13.26%
N′-(2-Methoxybenzylidene)-5-oxopyrrolidine-3-carbohydrazide 1660 (C=O), 1590 (C=N) Reported as ≥95% purity (NMR/IR)

Key Observations:

  • Spectral Gaps: Limited data exist for this compound, whereas nitrothiophene and methoxybenzylidene analogs are well-characterized via IR and elemental analysis .
  • Hydrazide Signatures : All compounds share C=O (1650–1700 cm⁻¹) and C=N (1500–1600 cm⁻¹) peaks, confirming hydrazide/hydrazone formation .

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